Dapsone
Overview
Description
Dapsone, a sulfone, belongs to the family of medicines called anti-infectives . It is used to treat leprosy (Hansen’s disease) and to help control dermatitis herpetiformis, a skin problem . When it is used to treat leprosy, dapsone may be given with one or more other medicines .
Synthesis Analysis
Dapsone has been studied for new solid forms using the crystal engineering method of cocrystallization . The “–NH 2 ⋯N pyridine” supramolecular synthon was used, and 1- (4 pyridyl)piperazine (PYR) was selected as the co-former to prepare DAP-PYR cocrystals .Molecular Structure Analysis
The crystal structures of DAP-PYR cocrystals were obtained by single crystal X-ray diffraction . The formation of the supramolecular synthon is the contribution of hydrogen bonding . The molecular electrostatic potential surface and intermolecular binding energy were calculated to visually identify the molecular hydrogen bonding sites .Chemical Reactions Analysis
Dapsone was found to be liable to degradation under all tested conditions except dry heat . Two well-resolved degradation products were generated by the oxidative degradation of Dapsone . Both the degradation products were isolated by preparative TLC and characterized by LC–MS .Physical And Chemical Properties Analysis
Dapsone appears as a white crystalline powder . It is exceedingly soluble in alcohol, acetone, and MEK . Its melting range is between 175 and 181 .Scientific Research Applications
Dapsone, chemically known as 4,4′-diaminodiphenylsulfone, is a multifaceted agent with a rich history of use in dermatology and beyond due to its antimicrobial, antiprotozoal, and anti-inflammatory properties. Its dual functionality makes it an essential agent for various chronic inflammatory disorders and dermatoses. The mechanism of action of dapsone, explored primarily through in vitro methods, reveals its profound impact on inflammatory effector cells, cytokines, and mediators, highlighting its role in modulating cellular toxic oxygen metabolism, myeloperoxidase-halogenid system, chemotaxis, and more. This has opened avenues for its application in conditions like glioblastoma, stroke, and as an anticonvulsive agent, among others. The steroid-sparing effect of dapsone adds to its clinical utility across a spectrum of neutrophilic and/or eosinophilic dermatoses, promising future research directions for this compound (Wozel & Blasum, 2013).
Innovative approaches have been explored to enhance the solubility and therapeutic index of dapsone, especially in the treatment of diseases like leprosy caused by Mycobacterium leprae. The development of pH-responsive chitosan/polymer hydrogels for the controlled release of dapsone represents a significant leap in this direction. Such hydrogels, by altering their swelling properties and network structures in response to environmental stimuli, offer a promising strategy for oral formulations, potentially revolutionizing the treatment landscape for leprosy (Chaves et al., 2019).
Furthermore, the interaction of dapsone with DNA, particularly its minor groove binding property, opens up new possibilities for understanding the drug's medicinal significance. Studies using various biophysical and in silico molecular docking techniques have shown that dapsone binds to the AT-rich regions of the minor groove of DNA, providing insights into its antimycobacterial action and laying the groundwork for future medicinal applications (Chakraborty et al., 2019).
Safety And Hazards
properties
IUPAC Name |
4-(4-aminophenyl)sulfonylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJKPEGWNLWLTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
Record name | 4,4'-SULFONYLDIANILINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21054 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020371 | |
Record name | Dapsone | |
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Molecular Weight |
248.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
4,4'-sulfonyldianiline appears as odorless white or creamy white crystalline powder. Slightly bitter taste. (NTP, 1992), Odorless white or creamy white crystalline powder; [CAMEO], Solid | |
Record name | 4,4'-SULFONYLDIANILINE | |
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Record name | Dapsone | |
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Record name | Dapsone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014395 | |
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Flash Point |
greater than 320 °F (NTP, 1992), Flash point > 320 °F | |
Record name | 4,4'-SULFONYLDIANILINE | |
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Record name | Dapsone | |
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Solubility |
>37.2 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992), In water, 380 mg/L at 37 °C, Soluble in alcohol, methanol, acetone, dilute hydrochloric acid. Practically insoluble in water., Insoluble in fixed and vegetable oils., Slightly soluble in deuterated dimethyl sulfoxide., 2.84e-01 g/L | |
Record name | SID855979 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | 4,4'-SULFONYLDIANILINE | |
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Record name | Dapsone | |
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URL | https://www.drugbank.ca/drugs/DB00250 | |
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Record name | Dapsone | |
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Density |
1.33 at 77 °F (NTP, 1992) - Denser than water; will sink | |
Record name | 4,4'-SULFONYLDIANILINE | |
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Vapor Density |
8.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 8.3 (Air = 1) | |
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Vapor Pressure |
0.00000003 [mmHg] | |
Record name | Dapsone | |
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Mechanism of Action |
Dapsone acts against bacteria and protozoa in the same way as sulphonamides, that is by inhibiting the synthesis of dihydrofolic acid through competition with para-amino-benzoate for the active site of dihydropteroate synthetase. The anti-inflammatory action of the drug is unrelated to its antibacterial action and is still not fully understood., Dapsone is a structural analog of para-aminobenzoic acid (PABA) and a competitive inhibitor of dihydropteroate synthase (folP1P2) in the folate pathway ... The effect on this evolutionarily conserved pathway also explains why dapsone is a broad-spectrum agent with antibacterial, anti-protozoal, and antifungal effects. The anti-inflammatory effects of dapsone occur via inhibition of tissue damage by neutrophils. First, dapsone inhibits neutrophil myeloperoxidase activity and respiratory burst. Second, it inhibits activity of neutrophil lysosomal enzymes. Third, it may also act as a free radical scavenger, counteracting the effect of free radicals generated by neutrophils. Fourth, dapsone may also inhibit migration of neutrophils to inflammatory lesions., 1-30 Ug/mL dapsone interfered with myeloperoxidase-H2O2-halide-mediated cytotoxic system in polymorphonuclear leukocytes. Kinetic studies revealed competitive inhibition of myeloperoxidase. Its action in dermatitis herpetiformis may be explained by effect on this system. | |
Record name | Dapsone | |
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Impurities |
Three contaminants commonly found in commercial dapsone, 2,4-sulfonylbis(benzeneamine); 4-(phenylsulfonyl)benzeneamine; & 4-(4'-chlorophenylsulfonyl)benzeneamine, were identified by NMR & unambiguous synth of each compd. | |
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Product Name |
Dapsone | |
Color/Form |
Crystals from 95% ethanol, White or creamy white crystalline powder | |
CAS RN |
80-08-0 | |
Record name | 4,4'-SULFONYLDIANILINE | |
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Record name | Dapsone | |
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Record name | Dapsone | |
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Melting Point |
347 to 349 °F (NTP, 1992), 175-176 °C (also a higher melting form, MP 180.5 °C), There are extraordinarily complicated polymorphism conditions in the drugs dapsone and ethambutol chloride. In both cases, four modifications were detected, and in the case of dapsone there exists a hydrate in addition. The dapsone anhydrate is present as enantiotropic Mod. III, which transforms into Mod. II at 80 °C. This form is mostly stable up to its melting point. Mod. I, which crystallizes from the melt, is likewise enantiotropic with Mod. II. In addition, there is enantiotropy between Mod. I and Mod. III. The transformation of Mod. III /between/ Mod. II takes place continuously and independently from nuclei, so that the melting point of Mod. III cannot be determined. In Mod. IV, no enantiotropy with another crystal form could be detected. ..., 175.5 °C | |
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Record name | Dapsone | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.